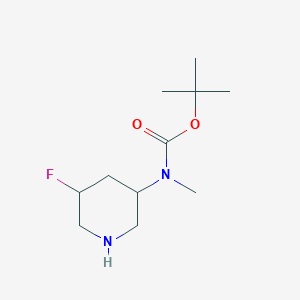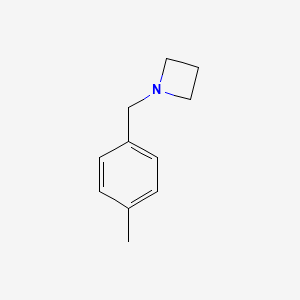![molecular formula C14H22Br2N2O2 B15332924 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide is a quaternary ammonium compound. It is known for its unique structure, which includes a bromomethyl group and a dimethylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide typically involves multiple steps:
Bromomethylation: The initial step involves the bromomethylation of a phenyl ring. This can be achieved by reacting the phenyl compound with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Dimethylcarbamoylation: The next step involves the introduction of the dimethylcarbamoyloxy group. This can be done by reacting the bromomethylated phenyl compound with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Quaternization: The final step involves the quaternization of the amine group. This is achieved by reacting the intermediate compound with trimethylamine, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The dimethylcarbamoyloxy group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding phenol and dimethylcarbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether.
Hydrolysis: The major products are phenol and dimethylcarbamic acid.
Oxidation: The major products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, disinfectants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modification.
Pathways Involved: The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by modifying active site residues.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.
Tetramethylammonium Bromide: A simpler quaternary ammonium compound used in organic synthesis.
Uniqueness
1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both a bromomethyl and a dimethylcarbamoyloxy group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C14H22Br2N2O2 |
|---|---|
Molecular Weight |
410.14 g/mol |
IUPAC Name |
[5-(bromomethyl)-2-(dimethylcarbamoyloxy)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C14H22BrN2O2.BrH/c1-16(2)14(18)19-13-7-6-11(9-15)8-12(13)10-17(3,4)5;/h6-8H,9-10H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZQRDOJIPLTWLFL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)CBr)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)











![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)
